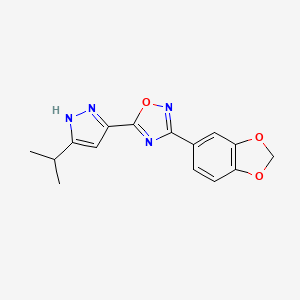

3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

3-(1,3-Benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3-isopropyl-pyrazole moiety, respectively. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its stability, aromaticity, and pharmacological relevance, particularly in drug discovery for its analgesic, antiviral, and antimicrobial potentials . This compound’s structural complexity and functional diversity make it a candidate for comparative studies with analogous derivatives.

Properties

Molecular Formula |

C15H14N4O3 |

|---|---|

Molecular Weight |

298.30 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C15H14N4O3/c1-8(2)10-6-11(18-17-10)15-16-14(19-22-15)9-3-4-12-13(5-9)21-7-20-12/h3-6,8H,7H2,1-2H3,(H,17,18) |

InChI Key |

RANGHWROVSLKHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach might include:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

Synthesis of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a β-diketone.

Construction of the Oxadiazole Ring: This can be formed by the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The isopropyl group in the target compound increases lipophilicity (logP ≈ 3.1), favoring membrane penetration over the cyclopropyl analog (logP ≈ 2.8) .

Structural Rigidity : Cyclopropyl () and benzotriazole () substituents introduce steric constraints, whereas the benzodioxole-pyrazole system allows moderate planarity (dihedral angle ~80° between rings, inferred from ).

Pharmacological and Spectroscopic Implications

- Antiviral Activity: Pyrazole-containing oxadiazoles (e.g., target compound) show promise in antiviral applications, as pyrazole moieties are known to inhibit viral proteases . The isopropyl group may enhance target affinity compared to smaller substituents like cyclopropyl.

- Spectroscopic Properties : Benzodioxole derivatives exhibit distinct UV-Vis absorption due to extended conjugation, differing from benzotriazole () or benzoxadiazole () systems, which display fluorescence or charge-transfer bands .

Research Tools and Methodologies

- Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of dihedral angles and hydrogen-bonding networks critical for comparing molecular conformations .

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a derivative of oxadiazole known for its diverse biological activities. Oxadiazole compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds related to oxadiazoles have shown significant inhibitory effects on various cancer cell lines.

- Case Study : A study by Alam et al. reported that certain oxadiazole derivatives exhibited IC50 values against MCF-7 cells comparable to standard chemotherapeutic agents like 5-Fluorouracil and Tamoxifen . This suggests that this compound may possess similar or enhanced anticancer properties.

2. Antibacterial and Antifungal Activity

Oxadiazole derivatives have also demonstrated significant antibacterial and antifungal activities.

- Research Findings : In a study assessing the antibacterial properties of various oxadiazole compounds, some were effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong activity . The compound could exhibit similar effects due to its structural characteristics.

3. Anti-inflammatory Properties

Oxadiazoles are known for their anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

- Mechanism : The biological activity is often attributed to the ability of these compounds to interact with biomacromolecules through hydrogen bonding, which can modulate inflammatory pathways .

Comparative Biological Activity Table

Mechanistic Insights

The biological activity of this compound is likely due to its ability to form stable interactions with target proteins involved in disease pathways. The presence of the benzodioxole moiety may enhance its lipophilicity, allowing better cellular uptake and interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.